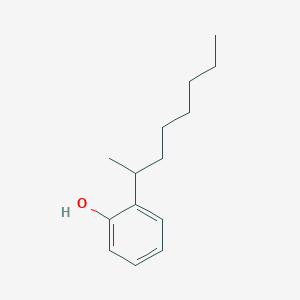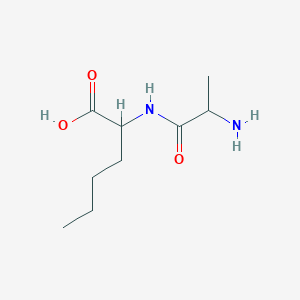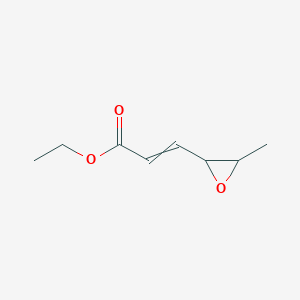
Oleyl stearate
Descripción general
Descripción
Oleyl stearate is a chemical compound that is widely used in various industries. It is an ester of oleyl alcohol and stearic acid, which is a saturated fatty acid. This compound is a colorless to yellowish liquid that has a faint odor. It is used as an emollient, lubricant, and thickening agent in cosmetic products. It is also used as a plasticizer in the production of plastics.
Aplicaciones Científicas De Investigación
Tensioactivos biodegradables
Oleyl stearate se puede utilizar para crear tensioactivos biodegradables sostenibles a base de ácido oleico y esteárico . Estos tensioactivos son capaces de autoagregarse en micelas a concentraciones más bajas en comparación con los tensioactivos convencionales y son fácilmente biodegradables . Las propiedades superficiales y la tasa de biodegradación de estos nuevos tensioactivos renovables dependen de la naturaleza de la cola hidrófoba .
2. Síntesis de tensioactivos a base de ácido oleico y esteárico this compound se puede utilizar en la síntesis de tensioactivos a base de ácido oleico y esteárico . El proceso implica la reacción de 2-Bromoethan-1-ol y 2-bromoacetic acid en presencia de una cantidad catalítica de p-toluene sulphonic acid monohydrate en condiciones sin solventes .
3. Derivados hidrófobos del ácido clorogénico (CGA) this compound se puede utilizar en la síntesis de derivados hidrófobos del ácido clorogénico (CGA) . La pobre solubilidad del CGA en medios hidrófobos limita su aplicación en las industrias alimentaria, farmacéutica y cosmética . Para superar esto, se desarrolló un enfoque de síntesis altamente eficiente del éster de alcohol oleílico de CGA (CGOA) en condiciones no catalíticas y sin solventes .
Aplicaciones antioxidantes
this compound se puede utilizar en la síntesis de antioxidantes . Los antioxidantes fenólicos sintéticos, como el hidroxitolueno butilado y el hidroxianisol butilado, se han utilizado para retrasar el proceso de oxidación lipídica
Mecanismo De Acción
Target of Action
Oleyl stearate, also known as stearic acid oleyl ester , is a type of fatty acid ester. The primary targets of fatty acid esters like this compound are often lipid bilayers of cells, where they can integrate and modify the physical properties of the membranes .
Mode of Action
It’s known that fatty acid esters can interact with cell membranes, altering their fluidity and permeability . This can affect the transport of substances across the cell membrane and potentially influence cellular processes.
Biochemical Pathways
Fatty acid esters are known to be involved in various biological processes, including the modulation of membrane properties and the regulation of signal transduction pathways .
Pharmacokinetics
As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, where it can be metabolized by enzymatic processes .
Result of Action
Changes in membrane fluidity and permeability caused by fatty acid esters can influence various cellular processes, potentially leading to changes in cell function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids can affect its integration into cell membranes. Additionally, factors such as temperature and pH can influence its stability and efficacy .
Safety and Hazards
Direcciones Futuras
Fatty acid esters like Oleyl Stearate have potential applications in cosmetic and pharmaceutical formulations due to their excellent wetting behavior at interfaces and a non-greasy feeling when applied on the skin surfaces . They can be used in the formulation of cosmetics and pharmaceutical products such as creams, lotions, balms, and lipsticks .
Análisis Bioquímico
Cellular Effects
The effects of oleyl stearate on cells are not well-documented. It is known that fatty acids and their derivatives can have various effects on cellular processes. For example, oleic acid, a component of this compound, has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been suggested that oleic acid, a component of this compound, can accumulate in lipid droplets over time, potentially influencing the stability and degradation of these structures .
Metabolic Pathways
This compound is likely metabolized through the fatty acid metabolism pathway. This involves enzymes that break down the ester bond, releasing oleyl alcohol and stearic acid. These components can then be further metabolized by various enzymes in the body .
Subcellular Localization
As a lipid, it is likely to be found in areas of the cell where lipids accumulate, such as the lipid droplets or the membranes of cells .
Propiedades
IUPAC Name |
[(Z)-octadec-9-enyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDZACXIVKPEAI-ZPHPHTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884981 | |
| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-50-6 | |
| Record name | Oleyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 9-octadecenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-octadec-9-enyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5E6VT6I0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of oleyl stearate in cosmetics and pharmaceuticals?
A1: this compound demonstrates potential in both cosmetic and pharmaceutical formulations.
- Cosmetics: Its excellent wetting behavior makes it valuable in creams and lotions. [, ] Research indicates its suitability as a component in nano-cosmeceuticals due to its ability to form stable nanoemulsions with desirable properties for skin application. []
- Pharmaceuticals: While research is ongoing, this compound's ability to form stable nanoemulsions with enhanced drug loading capacity suggests its potential as a drug delivery system. []
Q2: How is this compound synthesized for these applications?
A2: this compound can be synthesized through enzymatic alcoholysis of various oils using lipase as a catalyst. One study successfully synthesized this compound from engkabang fat using Lipozyme® RM IM. [] This method highlights a sustainable approach to this compound production utilizing natural resources.
Q3: What factors influence the formation and stability of this compound-based nanoemulsions?
A3: The formation and stability of this compound nanoemulsions depend on several factors:
- Surfactant Type and Concentration: The choice of surfactant and its hydrophilic-lipophilic balance (HLB) value significantly impact the phase behavior and stability of this compound nanoemulsions. [, ]
- Oil Concentration: Studies show that the optimal amount of this compound for nanoemulsion formation varies depending on the overall formulation. []
- Stabilizer Presence: Incorporating stabilizers like hydrocolloids can significantly improve the stability of this compound nanoemulsions during storage and temperature variations. []
- Preparation Method: Employing high-energy emulsification methods can yield nano-sized particles, leading to more stable and desirable nanoemulsions. []
Q4: What are the potential implications of this compound's seborrhea-forming activity?
A4: Research indicates that this compound exhibits seborrhea-forming activity in rats. [] While this finding doesn't directly translate to humans, it raises important considerations for its topical application. Further research is necessary to:
Q5: What analytical techniques are relevant for characterizing this compound and its formulations?
A5: Several analytical methods are employed in characterizing this compound:
- Gas Chromatography: This technique is used to identify and quantify the fatty acid ester composition in synthesized this compound. [, ]
- Particle Size Analysis: Dynamic light scattering or similar techniques are crucial for determining the size distribution of nanoemulsions containing this compound, impacting stability and application properties. [, ]
- Zeta Potential Measurement: Assessing the surface charge of this compound nanoemulsions provides insights into their stability and potential for aggregation. []
- Rheological Studies: Understanding the flow behavior of formulations containing this compound, especially nanoemulsions, is crucial for optimizing their texture and application properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)


![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)




